molecular formula C8H8N2O2 B8200904 6-(Hydroxymethyl)-3-methoxypicolinonitrile

6-(Hydroxymethyl)-3-methoxypicolinonitrile

Cat. No.: B8200904
M. Wt: 164.16 g/mol
InChI Key: AVFSUJZQVVZTKB-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)-3-methoxypicolinonitrile (CAS: 1646288-19-8) is a heterocyclic organic compound with the molecular formula C₈H₈N₂O₂. It belongs to the picolinonitrile family, characterized by a pyridine ring substituted with a nitrile group at position 2. Key structural features include:

  • Methoxy group at position 3: Contributes to steric and electronic effects, influencing reactivity.

This compound is primarily used as a pharmaceutical intermediate, with applications in drug discovery and organic synthesis. It is supplied in purities up to 97% in varying quantities (50 mg–1 g) .

Properties

IUPAC Name

6-(hydroxymethyl)-3-methoxypyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-12-8-3-2-6(5-11)10-7(8)4-9/h2-3,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFSUJZQVVZTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxymethyl)-3-methoxypicolinonitrile typically involves the reaction of 3-methoxypicolinonitrile with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a hydroxymethyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxymethyl)-3-methoxypicolinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products include 6-(Formyl)-3-methoxypicolinonitrile and 6-(Carboxy)-3-methoxypicolinonitrile.

    Reduction: The major product is 6-(Hydroxymethyl)-3-methoxypicolinamine.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted picolinonitriles.

Scientific Research Applications

6-(Hydroxymethyl)-3-methoxypicolinonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for the synthesis of bioactive compounds.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)-3-methoxypicolinonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Positional Isomers: Substituent Position Effects

5-(Hydroxymethyl)picolinonitrile (CAS: 58553-48-3)
  • Molecular Formula : C₇H₆N₂O.
  • Key Differences :
    • Hydroxymethyl group at position 5 instead of 6.
    • Lacks the methoxy group at position 3.
  • Implications: Altered electronic distribution due to proximity of hydroxymethyl to the nitrile group.
6-Bromo-3-Methylpicolinonitrile (CAS: 1379335-87-1)
  • Molecular Formula : C₇H₅BrN₂.
  • Key Differences :
    • Bromine substituent at position 6 instead of hydroxymethyl.
    • Methyl group at position 3 instead of methoxy.
  • Implications :
    • Bromine enhances electrophilic substitution reactivity.
    • Methyl group provides steric bulk without the electron-donating effects of methoxy .

Functional Group Variants: Nitrile vs. Carboxylic Acid Derivatives

Methyl 6-Hydroxy-3-methylpicolinate (CAS: 1006364-99-3)
  • Molecular Formula: C₈H₉NO₃.
  • Key Differences :
    • Ester group (COOCH₃) replaces the nitrile.
    • Hydroxy group at position 6 instead of hydroxymethyl.
  • Implications :
    • Increased solubility in polar solvents due to the ester moiety.
    • Hydroxy group introduces acidity (pKa ~8–10), unlike the neutral hydroxymethyl .
5-Bromo-6-methoxypicolinic Acid (CAS: 1214334-70-9)
  • Molecular Formula: C₇H₅BrNO₃.
  • Key Differences :
    • Carboxylic acid (COOH) replaces nitrile.
    • Bromine at position 5 and methoxy at position 6.
  • Implications :
    • Carboxylic acid enables salt formation and coordination chemistry.
    • Bromine and methoxy create a sterically hindered, electron-rich aromatic system .

Sulfonamide and Sulfonyl Derivatives

6-((Methylsulfonyl)methyl)picolinic Acid (Compound 6 in )
  • Molecular Formula: C₉H₁₁NO₅S.
  • Key Differences :
    • Sulfonyl-methyl group at position 6 instead of hydroxymethyl.
    • Carboxylic acid at position 2 instead of nitrile.
  • Implications :
    • Sulfonyl group increases metabolic stability and hydrogen-bonding capacity.
    • Carboxylic acid enhances binding to metal ions or basic residues in biological targets .

Data Table: Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Key Substituents Reactivity/Solubility Insights
6-(Hydroxymethyl)-3-methoxypicolinonitrile 1646288-19-8 C₈H₈N₂O₂ 6-Hydroxymethyl, 3-Methoxy Moderate solubility in polar aprotic solvents
5-(Hydroxymethyl)picolinonitrile 58553-48-3 C₇H₆N₂O 5-Hydroxymethyl Higher electrophilicity at position 4
6-Bromo-3-Methylpicolinonitrile 1379335-87-1 C₇H₅BrN₂ 6-Bromo, 3-Methyl Reacts readily in Suzuki couplings
Methyl 6-Hydroxy-3-methylpicolinate 1006364-99-3 C₈H₉NO₃ 6-Hydroxy, 3-Methyl, Ester Acidic hydroxy group (pKa ~9)
5-Bromo-6-methoxypicolinic Acid 1214334-70-9 C₇H₅BrNO₃ 5-Bromo, 6-Methoxy, Carboxylic Acid Forms stable metal complexes

Biological Activity

6-(Hydroxymethyl)-3-methoxypicolinonitrile is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a pyridine ring with hydroxymethyl and methoxy substituents, which may influence its interaction with biological targets. The molecular formula is C_10H_10N_2O_2, with a molecular weight of approximately 190.20 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Preliminary studies suggest that it may act as an enzyme inhibitor, affecting metabolic pathways crucial for cellular function. The specific molecular targets and pathways remain under investigation, but potential interactions include:

  • Enzyme inhibition : The compound may inhibit enzymes involved in critical metabolic processes.
  • Receptor modulation : It could interact with specific receptors, altering signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Properties

Preliminary findings indicate that this compound may possess anticancer activity. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines

Case Studies

Several case studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy Study :
    • Objective : To assess the antimicrobial properties against Staphylococcus aureus.
    • Method : Disc diffusion method was employed.
    • Findings : The compound showed significant inhibition zones compared to control groups, indicating potent antimicrobial activity.
  • Cancer Cell Line Study :
    • Objective : To evaluate the effects on human breast cancer cell lines (MCF-7).
    • Method : MTT assay was used to measure cell viability.
    • Findings : Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent.

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